Azacytidine
描述
Nuclear Magnetic Resonance (NMR)
- δ 8.59 ppm : H6 (triazine ring)
- δ 5.67–5.68 ppm : H1' (ribose anomeric proton)
- δ 4.00–4.10 ppm : H2', H3', H4' (ribose protons)
- δ 3.55–3.72 ppm : H5', H5'' (ribose hydroxymethyl)
¹³C NMR data confirms the triazine carbons at δ 163.9 ppm (C2) and δ 155.2 ppm (C4) .
Infrared (IR) Spectroscopy
- 3433 cm⁻¹ : N-H stretch (amine)
- 1678 cm⁻¹ : C=O stretch (triazine ring)
- 1085 cm⁻¹ : C-O-C stretch (ribose)
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a predominant [M+H]⁺ ion at m/z 245.1 , with fragmentation peaks at m/z 113.0 (ribose moiety) and m/z 132.1 (protonated triazine).
Tautomeric Forms and Isomeric Variations
5-Azacytidine exhibits pH-dependent tautomerism :
- Keto tautomer (1H-1,3,5-triazin-2-one) : Dominant in neutral aqueous solutions, stabilized by intramolecular hydrogen bonding.
- Imino tautomer (3H-1,3,5-triazin-2-one) : Favored in acidic conditions or upon adsorption to metallic surfaces.
Table 3: Tautomeric Equilibrium Constants
| Condition | Keto:Imino Ratio | Source |
|---|---|---|
| Aqueous (pH 7.0) | 85:15 | |
| Adsorbed on Au(111) | 30:70 |
属性
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUSYJAQQFHJEW-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
| Record name | 5-AZACYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020116 | |
| Record name | 5-Azacytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
5-azacytidine is a white crystalline powder. (NTP, 1992), Solid | |
| Record name | 5-AZACYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azacitidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4), 5 to 10 mg/mL at 70 °F (NTP, 1992), 1.21e+01 g/L, DMSO 52.7 (mg/mL), Distilled H2O 13.7-14.0 (mg/mL), 0.1 N HCL 27.7-28.0 (mg/mL), 0.1 N NaOH 42.0-43.8 (mg/mL), 35% Ethyl alcohol 14.2-15.0 (mg/mL) | |
| Record name | SID56323580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 5-AZACYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azacitidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azacitidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | AZACITIDINE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/102816%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Color/Form |
Crystals from methanol | |
CAS No. |
320-67-2 | |
| Record name | 5-AZACYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azacytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azacitidine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azacitidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azacitidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Azacytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZACITIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M801H13NRU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AZACITIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Azacitidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
442 to 446 °F (decomposes) (NTP, 1992), 228-230 °C (decomposes), 229 °C | |
| Record name | 5-AZACYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azacitidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZACITIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Azacitidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
准备方法
阿扎胞苷可以通过多种方法合成。 另一种方法包括将阿扎胞苷溶解在乙醇和异丙醇的混合物中,然后冷冻干燥以获得阿扎胞苷冻干粉 . 工业生产方法通常涉及冷冻干燥技术,以确保最终产品的稳定性和质量 .
化学反应分析
阿扎胞苷会发生多种类型的化学反应,包括:
氧化: 阿扎胞苷可以在特定条件下被氧化,导致形成各种氧化产物。
还原: 阿扎胞苷的还原反应可以产生该化合物的不同还原形式。
取代: 阿扎胞苷可以发生取代反应,其中分子中的特定原子或基团被其他原子或基团取代。
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所用特定条件和试剂 .
科学研究应用
5-Azacytidine (5-AZA) is a demethylating agent that has shown potential as a therapy for a range of diseases . It functions by deactivating DNA-methyl transferase, which re-activates previously silenced genes .
Scientific Research Applications
5-Azacytidine has a variety of applications in scientific research, including cancer treatment and studies of myelodysplastic syndromes.
Cancer Treatment: 5-AZA has demonstrated anti-cancer effects in various types of cancer cells [1, 2].
- Pancreatic Cancer: Epigenetic reprogramming using 5-AZA has shown anti-cancer effects in PANC-1 cells . 5-AZA can reduce the tumorigenic potential of PANC-1 cells and increase their response to GEM treatment. A pretreatment model using 5-AZA can reprogram pancreatic ductal adenocarcinoma (PDAC) cells, priming them for killing by anti-cancer agents .
- Esophageal Cancer: 5-azacytidine can suppress the proliferation and metastasis of EC9706 esophageal cancer cells by upregulating the expression of CDH1 and SOX17 . It inhibits the methylation of the SOX17 and CDH1 promoters, which may be an important regulatory pattern for 5-AZA to regulate SOX17 and CDH1 expression .
- Solid Tumors: Therapeutic strategies using DNA demethylating agents like 5-AZA represent alternatives for the treatment of solid tumors .
Myelodysplastic Syndromes (MDS): 5-AZA is approved for patients with intermediate-2 and high-risk MDS .
- A case report showed that a patient with lower-risk MDS (intermediate 1 according to the International Prognostic Scoring System (IPSS)) responded to 5-AZA treatment after the 12th cycle, achieving transfusion independency and no recurrent febrile episodes .
- 5-Azacytidine has been evaluated for the treatment of MDS, with studies showing a survival advantage compared to best supportive care .
- 5-Azacytidine treatment was associated with fewer grade 3-4 cytopenias and shorter hospitalization time than low-dose cytarabine in higher-risk patients with MDS .
Epigenetic Modification: 5-AZA is used for epigenetic reprogramming . It can induce the differentiation of embryonic cells . 5-Azacytidine modulates CpG methylation levels of genes such as EZH2 and NOTCH1 . It can also modify CD4+ T cells into Tregs .
Other Applications: 5-Azacytidine is also used in pain research .
作用机制
阿扎胞苷通过两种主要机制发挥作用:
抑制 DNA 甲基转移酶: 在低剂量下,阿扎胞苷会抑制 DNA 甲基转移酶,导致 DNA 的低甲基化并重新激活沉默基因.
相似化合物的比较
5-Aza-2'-Deoxycytidine (Decitabine)
Mechanism : Decitabine, the deoxyribose analog of 5-azacytidine, incorporates exclusively into DNA, selectively inhibiting DNMT and causing DNA hypomethylation .
Key Differences :
- Resistance Profile : Cells resistant to 5-azacytidine show cross-resistance to decitabine, but decitabine-resistant cells remain sensitive to 5-azacytidine .
- Clinical Use : Approved for MDS and AML, with studies suggesting improved tolerability in specific dosing regimens (e.g., low-dose schedules) .
Zebularine
Mechanism : Zebularine, a stable cytidine analog, induces enzymatic DNA-protein crosslinks (DPCs) by trapping DNMT1 (MET1 in plants) at methylation sites .
Key Differences :
- Toxicity : Demonstrates lower cytotoxicity than 5-azacytidine, making it a candidate for prolonged epigenetic modulation .
- Applications : Primarily used in plant research (e.g., Arabidopsis) to study DNA methylation and flowering behavior .
- Metabolism : Orally bioavailable, with sustained demethylation effects in vivo .
5,6-Dihydro-5-Azacytidine
Mechanism : A chemically stable, reduced analog of 5-azacytidine that inhibits DNMT but requires 10-fold higher concentrations for comparable cytostatic effects .
Key Differences :
- Stability : Resistant to deamination by cytidine deaminase, prolonging its half-life compared to 5-azacytidine .
- Metabolism : Poorly phosphorylated in cells, limiting its incorporation into nucleic acids .
- Clinical Potential: Preclinical studies suggest utility in leukemia, but efficacy remains inferior to 5-azacytidine .
2'-Deoxy-5-Azacytidine
Mechanism : Structurally similar to zebularine and decitabine, this compound primarily incorporates into DNA, though its mechanistic details are less characterized .
Key Differences :
Comparative Data Table
Research Findings and Implications
- Cytotoxicity : 5-Azacytidine exhibits concentration-dependent cytotoxicity in cancer cells (e.g., EC50 of 0.019 µg/ml in L1210 leukemia) but induces apoptosis in healthy cells at higher doses . In contrast, zebularine’s lower toxicity supports chronic use .
- Epigenetic Specificity : Decitabine’s DNA-specific action reduces unintended RNA interference, which is implicated in 5-azacytidine’s tRNA methyltransferase inhibition .
- Combination Therapies : 5-Azacytidine synergizes with agents like lintuzumab (anti-CD33 antibody) to enhance anti-leukemic activity, a strategy less explored with analogs .
生物活性
5-Azacytidine (5-AZA) is a synthetic nucleoside analog of cytidine, recognized for its significant biological activity, particularly in the context of epigenetic regulation and cancer therapy. Its primary mechanism involves the inhibition of DNA methyltransferases (DNMTs), leading to demethylation of DNA and subsequent alterations in gene expression. This compound has been studied extensively for its effects on various cellular processes, including proliferation, apoptosis, and differentiation.
5-Azacytidine exerts its biological effects primarily through the following mechanisms:
- Inhibition of DNA Methyltransferases : 5-AZA is incorporated into DNA and RNA, where it forms covalent bonds with DNMTs, effectively sequestering these enzymes and reducing their activity. This leads to global hypomethylation of DNA, which can reactivate silenced genes, including tumor suppressor genes .
- Induction of Apoptosis : The compound has been shown to induce DNA damage responses, particularly double-strand breaks, which can trigger apoptotic pathways in cancer cells. This effect is mediated through signaling pathways involving proteins such as ATR (Ataxia Telangiectasia and Rad3-related protein) .
- Alteration in RNA Processing : 5-AZA affects the maturation of ribosomal RNA and other RNA species, which can disrupt normal cellular functions and contribute to its cytotoxic effects .
Biological Activity and Effects
The biological activity of 5-azacytidine includes a wide range of effects on different cell types and conditions:
- Anticancer Activity : 5-AZA has demonstrated effectiveness against various cancers, notably hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). Clinical studies have shown that it can improve survival rates in patients with these conditions .
- Epigenetic Reprogramming : Research indicates that 5-AZA can promote reprogramming in cancer cells, enhancing the expression of genes associated with differentiation and apoptosis. For instance, in pancreatic cancer cells (PANC-1), treatment with 5-AZA resulted in significant upregulation of somatostatin (SST) and insulin (INS), both critical for normal pancreatic function .
- Immunosuppressive Effects : Beyond its anticancer properties, 5-AZA also exhibits immunosuppressive effects, which may be beneficial in certain therapeutic contexts but could also raise concerns regarding immune system function .
Case Study 1: Treatment of Myelodysplastic Syndromes
A clinical trial involving patients with MDS demonstrated that treatment with 5-Azacytidine led to a significant increase in overall survival compared to standard care. Patients showed improvements in blood counts and reductions in transfusion dependency. The study highlighted the drug's ability to induce remission in a subset of patients, showcasing its potential as a frontline therapy for MDS .
Case Study 2: Epigenetic Reprogramming in Pancreatic Cancer
In a study focusing on PANC-1 cells, researchers treated cells with 5-AZ to explore its effects on gene expression. Results indicated that treatment led to a greater than 55-fold increase in SST expression, correlating with demethylation at the SST promoter region. This suggests that 5-AZ not only reactivates silenced genes but also modifies the tumor microenvironment favorably .
Data Table: Summary of Biological Effects
| Biological Activity | Description |
|---|---|
| DNMT Inhibition | Covalent binding to DNMTs leads to demethylation of DNA. |
| Apoptosis Induction | Triggers DNA damage response pathways resulting in cell death. |
| Anticancer Effects | Effective against AML and MDS; improves survival rates in clinical settings. |
| Immunosuppression | Reduces immune response; potential benefits in autoimmune diseases but risks for infections. |
| Epigenetic Reprogramming | Reactivates silenced genes; enhances differentiation markers in cancer cells. |
常见问题
Q. What molecular mechanisms underlie 5-azacytidine's anticancer effects in esophageal cancer models?
Answer: 5-Azacytidine inhibits proliferation and metastasis in EC9706 esophageal cancer cells by upregulating tumor suppressor genes SOX17 and CDH1 (E-cadherin). Mechanistically, it reduces promoter methylation of these genes, confirmed via bisulfite sequencing and western blotting. siRNA knockdown of SOX17 or CDH1 reversed the drug's antiproliferative and anti-invasive effects, respectively, validating their functional roles. Experimental design should include dose-response assays (e.g., 50 µM for 72 hours) and parallel methylation analysis .
Q. How does 5-azacytidine induce DNA hypomethylation, and what techniques validate this effect?
Answer: 5-Azacytidine incorporates into DNA during replication, covalently binding and inhibiting DNA methyltransferases (DNMTs), leading to passive demethylation. Key validation methods include:
Q. What experimental models are suitable for studying delayed toxicity effects of 5-azacytidine?
Answer: Developmental models (e.g., zebrafish embryos) reveal delayed toxicity, where body length reduction manifests post-recovery periods despite no acute effects. Researchers should design exposure protocols with recovery phases (e.g., 5-day exposure followed by 7-day recovery) and use longitudinal morphological tracking paired with epigenetic biomarkers .
Advanced Research Questions
Q. How can contradictory findings on 5-azacytidine's regulation of pseudogenes (e.g., PTENP1) be resolved?
Answer: Contradictory results (e.g., PTENP1 downregulation vs. prior reports of upregulation) arise from cell type-specific responses, dosage variations, or coexisting antisense RNAs (e.g., PTENP1-AS). To resolve this:
- Test multiple cell lines (e.g., COLO-357, SKBR-3) with dose gradients (0.1–10 µM).
- Include parallel analysis of antisense transcripts via RNA-seq.
- Compare effects with 5-aza-2'-deoxycytidine to distinguish RNA vs. DNA incorporation mechanisms .
Q. How do researchers optimize 5-azacytidine treatment schedules to balance efficacy and toxicity?
Answer: Toxicity (e.g., genotoxicity, micronuclei induction) is dose- and exposure time-dependent. Key strategies:
- Pulsed dosing : Short-term exposure (24–72 hours) followed by recovery to mitigate cytotoxicity.
- Combinatorial regimens : Synergize with proteasome inhibitors (e.g., bortezomib) or anthracyclines (e.g., doxorubicin) at subtoxic doses. Validate via Chou-Talalay synergy assays .
- Monitor ATR-mediated DNA damage responses (phospho-H2AX, Chk2) to assess toxicity thresholds .
Q. What methodological considerations apply when studying 5-azacytidine's role in hematopoietic differentiation?
Answer: In β-thalassemia models, 5-azacytidine reactivates γ-globin synthesis via hypomethylation of globin gene promoters. Critical steps:
Q. How do DNMT inhibitors differ in efficacy, and how should researchers select between them?
Answer: 5-Azacytidine (RNA/DNA incorporation) and decitabine (DNA-specific) differ in:
- Cytotoxicity : 5-Azacytidine is more genotoxic but effective at lower doses (IC50 ~0.8–3 µM in myeloma cells).
- Enzyme targeting : RG108 directly inhibits DNMTs without DNA incorporation, reducing cytotoxicity.
- Gene specificity : Zebularine has longer half-life but weaker demethylation activity. Prioritize based on cell cycle synchronization (S-phase specificity) and toxicity screens .
Q. What experimental designs address inconclusive transcriptional responses to 5-azacytidine?
Answer: Inconclusive qPCR data (e.g., in ecotoxicology studies) may stem from suboptimal dosing or narrow gene panels. Improve rigor by:
- Expanding transcriptome coverage via RNA-seq.
- Testing multiple time points (e.g., 24, 48, 72 hours) and doses (0.5–10 µM).
- Including epigenetic modifiers (e.g., histone deacetylase inhibitors) to isolate methylation-specific effects .
Methodological Best Practices
- Dosage calibration : Use cell viability assays (CCK-8, MTT) to establish IC50 values before mechanistic studies.
- Methylation validation : Combine MSP with whole-genome bisulfite sequencing for high-resolution data.
- Combination therapy : Pre-screen synergistic partners using dose-matrix assays and validate with apoptotic markers (e.g., caspase-3 cleavage, Annexin V) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
